2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinazolinone core, a bromopyridine moiety, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using 5-bromopyridine and appropriate nucleophiles.
Attachment of the Isoindole Structure: The final step involves the condensation of the quinazolinone intermediate with phthalic anhydride or its derivatives under high-temperature conditions to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoindole structures, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom in the bromopyridine moiety.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the quinazolinone and isoindole structures.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways involving quinazolinone and pyridine derivatives.
Material Science: The compound’s structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve:
Molecular Targets: The compound may target specific enzymes or receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may interfere with pathways involving quinazolinone and pyridine derivatives, potentially leading to inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound also features a bromopyridine moiety and has been studied for its potential in treating type II diabetes mellitus.
5-Bromopyridine-3-boronic acid: Another bromopyridine derivative, used in various cross-coupling reactions.
Uniqueness
2-{2-[3-(5-bromopyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a quinazolinone core, a bromopyridine moiety, and an isoindole structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[2-[3-(5-bromopyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-14-9-10-19(25-13-14)28-20(26-18-8-4-3-7-17(18)23(28)31)11-12-27-21(29)15-5-1-2-6-16(15)22(27)30/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCYOVCFRUSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4C(=O)N3C5=NC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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